(E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
Description
The compound (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazolidinone derivative featuring a 4-methoxybenzylidene group at position 5 and a 4-(2-nitrophenyl)piperazinyl substituent at position 2 of the thiazole ring. Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (E)-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets .
Properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-16-8-6-15(7-9-16)14-19-20(26)22-21(30-19)24-12-10-23(11-13-24)17-4-2-3-5-18(17)25(27)28/h2-9,14H,10-13H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEHQIGKFZURFD-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group can be introduced via a condensation reaction between the thiazolone core and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Nitrophenylpiperazine Group: The final step involves the nucleophilic substitution reaction between the intermediate compound and 2-nitrophenylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-aminophenylpiperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of appropriate aldehydes with thiazole derivatives. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those with piperazine linkages. For example, compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in cancer cells, making them a focal point for further research .
Antimicrobial Properties
Thiazole derivatives are also being investigated for their antimicrobial activities. Studies indicate that compounds containing the thiazole ring exhibit significant antibacterial effects against a range of pathogens. The presence of substituents like piperazine enhances these properties, suggesting that this compound could be effective against resistant strains of bacteria .
Neuropharmacological Effects
The neuropharmacological applications of thiazole derivatives are gaining traction, particularly in the context of neurodegenerative diseases. Some related compounds have demonstrated efficacy in models of epilepsy and other neurological disorders, potentially through modulation of neurotransmitter systems . The structural features of this compound may contribute to similar effects.
Case Study 1: Anticancer Activity Evaluation
A series of thiazole compounds were tested for their cytotoxicity against gastric adenocarcinoma cell lines (AGS). The evaluation involved MTT assays to determine cell viability after treatment with various concentrations of the compounds. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting strong anticancer activity .
Case Study 2: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was included among several synthesized compounds. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxybenzylidene and nitrophenylpiperazine groups may play a role in binding to the target site and influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzylidene Group
The 4-methoxybenzylidene group in the target compound contrasts with analogs bearing hydroxy, allyloxy, or nitro-substituted benzylidene groups (Table 1). For example:
- Allyloxy substitution : (5E)-5-[4-(Allyloxy)benzylidene]-2-{4-[3-(trifluoromethyl)phenyl]piperazinyl}thiazol-4(5H)-one () introduces steric bulk and electron-withdrawing trifluoromethyl groups, which may enhance metabolic stability .
Table 1: Substituent Effects on Benzylidene-Thiazolidinones
Piperazinyl/Piperidinyl Substituent Modifications
The 4-(2-nitrophenyl)piperazine group in the target compound is compared to analogs with alternative aryl or alkyl piperazine/piperidine substituents:
- Piperidine vs.
Table 2: Piperazinyl/Piperidinyl Substituent Comparisons
Structural and Crystallographic Insights
The target compound’s (E)-configuration and planar benzylidene group are stabilized by intramolecular C–H⋯S hydrogen bonds, as seen in the closely related (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one (). Crystal packing along the c-axis via intermolecular C–H⋯O bonds suggests solid-state stability, which may correlate with bioavailability .
Biological Activity
The compound (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure
The compound features a thiazole ring fused with a piperazine moiety and a methoxybenzylidene group, which is thought to enhance its biological activity through structural modifications that allow for better interaction with biological targets.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7, MDA-MB-231, T47D, and MDA-MB-468.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific tyrosine kinases such as HER2, VEGFR, and EGFR .
Inhibition Studies
Molecular docking studies have demonstrated that this compound can effectively bind to key receptors involved in cancer progression. The binding affinity and interaction patterns suggest that it may serve as a lead compound for further development:
| Target | Binding Affinity (kcal/mol) | Activity |
|---|---|---|
| HER2 | -9.5 | Strong inhibitor |
| VEGFR | -8.7 | Moderate inhibitor |
| EGFR | -8.3 | Moderate inhibitor |
These findings point towards the potential of this compound as a therapeutic agent in treating HER2-positive breast cancer subtypes .
Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.
Study 2: Molecular Docking and Dynamics
In another study focusing on molecular dynamics simulations, the compound was shown to maintain stable interactions with target proteins over extended simulation periods. This stability suggests that the compound could be effective in clinical applications due to its sustained action on target sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
